Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]-
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Overview
Description
1-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is an organic compound with a complex structure It features a phenyl ring substituted with a hydroxy and nitro group, connected through a methylene bridge to another phenyl ring substituted with an ethanone group
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 3-aminoacetophenone. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrially, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent. The presence of the nitro and hydroxy groups contributes to its biological activity.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Biological Studies: It serves as a model compound for studying enzyme interactions and metabolic pathways involving nitro and hydroxy groups.
Mechanism of Action
The compound exerts its effects through interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Hydroxy-3-nitrobenzaldehyde: Shares the hydroxy and nitro functional groups but lacks the ethanone and additional phenyl ring.
3-Aminoacetophenone: Contains the ethanone and phenyl ring but lacks the hydroxy and nitro groups.
Uniqueness: 1-{3-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H12N2O4 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
1-[3-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-4-2-6-13(8-11)16-9-12-5-3-7-14(15(12)19)17(20)21/h2-9,19H,1H3 |
InChI Key |
OHQXGOSWTOTTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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